2-methyl-5-(1H-pyrazol-1-yl)aniline
Overview
Description
2-methyl-5-(1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring attached to an aniline moiety, with a methyl group at the 2-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(1H-pyrazol-1-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-nitroaniline with hydrazine hydrate to form the corresponding hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions typically involve heating the mixture in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(1H-pyrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-methyl-5-(1H-pyrazol-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an androgen receptor antagonist, which can be useful in the treatment of prostate cancer.
Biological Research: The compound’s biological activities, such as anti-inflammatory and antimicrobial properties, are of interest in various research studies.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-5-(1H-pyrazol-1-yl)aniline involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor and inhibits its activity, thereby blocking the signaling pathways involved in prostate cancer cell proliferation . The compound’s structure allows it to fit into the receptor’s binding site, preventing the natural ligand from binding and activating the receptor.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-5-yl)aniline
- 2-methyl-5-(1-methyl-1H-pyrazol-5-yl)aniline
- Quinolinyl-pyrazoles
Uniqueness
2-methyl-5-(1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other pyrazole derivatives, its methyl group at the 2-position of the aniline ring and the pyrazole ring’s position confer unique properties that make it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
2-methyl-5-pyrazol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQIBNUIKXRNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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